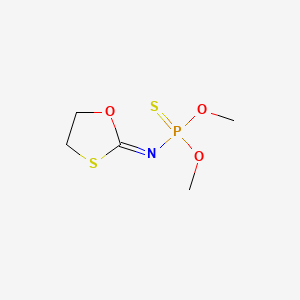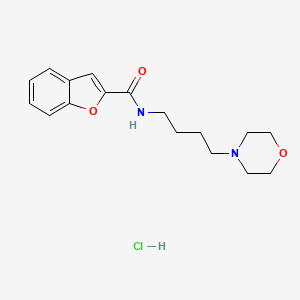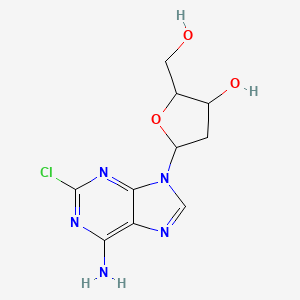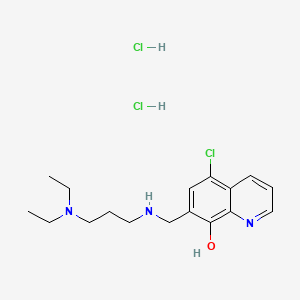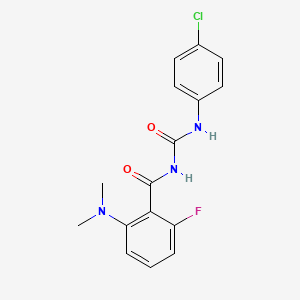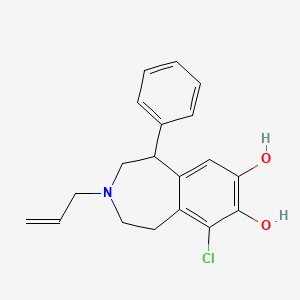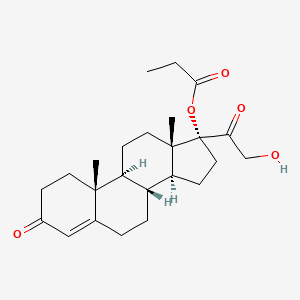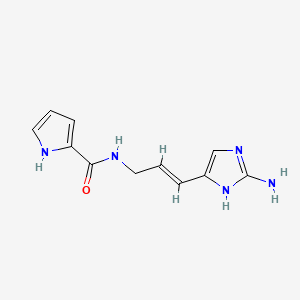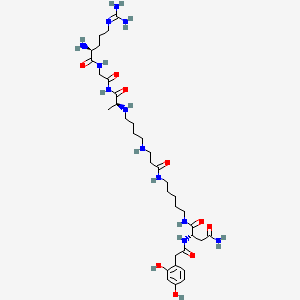
Clometherone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clometherone, also known as 6α-chloro-16α-methylprogesterone, is a synthetic pregnane steroid and derivative of progesterone. It was first reported in 1962 and is described as an antiestrogen and antiandrogen. Despite its promising properties, this compound was never marketed .
Métodos De Preparación
Clometherone is synthesized through a series of chemical reactions starting from progesteroneThe reaction conditions typically involve the use of chlorinating agents and methylating agents under controlled temperatures and pressures .
Industrial production methods for this compound are not well-documented, likely due to its limited commercial use. the general principles of steroid synthesis, including the use of high-purity reagents and stringent reaction controls, would apply.
Análisis De Reacciones Químicas
Clometherone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the this compound molecule. Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products .
Aplicaciones Científicas De Investigación
Chemistry: As a synthetic steroid, Clometherone is used in research to understand steroid chemistry and develop new steroidal compounds.
Biology: this compound’s antiestrogen and antiandrogen properties make it a valuable tool in studying hormone receptor interactions and endocrine system regulation.
Mecanismo De Acción
Clometherone exerts its effects by interacting with hormone receptors in the body. As an antiestrogen, it binds to estrogen receptors, preventing estrogen from exerting its effects. Similarly, as an antiandrogen, this compound binds to androgen receptors, inhibiting the action of androgens. These interactions disrupt the normal hormonal signaling pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Clometherone is unique due to its dual antiestrogen and antiandrogen properties. Similar compounds include other synthetic steroids such as:
Progesterone: The parent compound of this compound, used widely in hormone therapy.
Medroxyprogesterone acetate: Another synthetic derivative of progesterone with progestogenic activity.
Cyproterone acetate: A steroidal antiandrogen used in the treatment of androgen-dependent conditions.
Compared to these compounds, this compound’s combination of antiestrogen and antiandrogen activities makes it a unique tool for research and potential therapeutic applications .
Propiedades
Número CAS |
5591-27-5 |
|---|---|
Fórmula molecular |
C22H31ClO2 |
Peso molecular |
362.9 g/mol |
Nombre IUPAC |
(6S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-6-chloro-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H31ClO2/c1-12-9-17-15-11-19(23)18-10-14(25)5-7-21(18,3)16(15)6-8-22(17,4)20(12)13(2)24/h10,12,15-17,19-20H,5-9,11H2,1-4H3/t12-,15-,16+,17+,19+,20-,21-,22+/m1/s1 |
Clave InChI |
UMRURYMAPMZKQO-NDKKBYRMSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)Cl |
SMILES |
CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)Cl |
SMILES canónico |
CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)Cl |
Apariencia |
Solid powder |
Otros números CAS |
5591-27-5 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Clometherone; Lilly 38000; Lilly-38000; Lilly38000; 38000; Clometeron; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



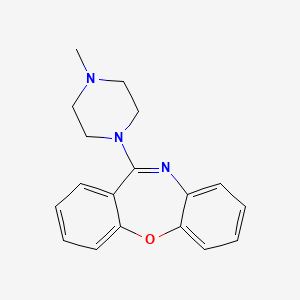
![1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B1669140.png)

![2-butyl-6-(2-methoxypropan-2-yl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-4-one](/img/structure/B1669146.png)
